molecular formula C15H19N3O3S3 B2841652 N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-38-8

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2841652
CAS RN: 1105235-38-8
M. Wt: 385.52
InChI Key: XPCAPASTMRLPEY-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfhydryl reactive reagent that can modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function.

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

  • A study detailed the synthesis of N-substituted acetamide compounds using microwave-assisted protocols to improve reaction efficiency. These compounds were evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound, in particular, showed promising activity against these enzymes, indicating its potential for further pharmacological exploration (Virk et al., 2018).

Anticancer Potential

  • Research on 5-methyl-4-phenyl thiazole derivatives, including structures related to N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, investigated their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with one compound displaying high selectivity and considerable apoptosis induction, highlighting its potential as an anticancer agent (Evren et al., 2019).

Acetylcholinesterase Inhibitors

  • Another study synthesized thiazole-piperazine derivatives as potential acetylcholinesterase inhibitors. These compounds, structurally related to the specified acetamide, showed significant inhibitory activity against AChE, suggesting their potential for treating diseases associated with AChE, such as Alzheimer's (Yurttaş et al., 2013).

DNA and Protein Binding Studies

  • Novel paracetamol derivatives, structurally akin to N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, were synthesized and their DNA and BSA binding capabilities were investigated. The studies demonstrated the compounds' interaction with CT DNA via intercalation and strong binding affinity towards BSA, indicating potential biomedical applications (Raj, 2020).

Antimicrobial and Antifungal Properties

  • A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their antimicrobial and antifungal activities. These studies revealed promising activity against various pathogens, highlighting the compounds' potential for developing new antimicrobial agents (Khalid et al., 2014).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S3/c1-11-10-23-15(16-11)17-13(19)9-12-5-2-3-7-18(12)24(20,21)14-6-4-8-22-14/h4,6,8,10,12H,2-3,5,7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCAPASTMRLPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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